![molecular formula C20H21NO5 B589426 Repirinast-d4 CAS No. 1329836-95-4](/img/structure/B589426.png)
Repirinast-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Repirinast-d4 is a biochemical used for proteomics research . It has a molecular formula of C20H17D4NO5 and a molecular weight of 359.41 .
Molecular Structure Analysis
The molecular structure of Repirinast-d4 is represented by the formula C20H17D4NO5 . The exact structure would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
Repirinast-d4 has a molecular weight of 359.41 and a molecular formula of C20H17D4NO5 . More specific physical and chemical properties such as melting point, boiling point, and density would require additional data.Mechanism of Action
While the specific mechanism of action for Repirinast-d4 is not mentioned, Repirinast, the non-deuterated form, is known to act on mast cells and inhibit the release of chemical mediators by IgE-related antigen antibody interactions . It’s also being investigated for its effects on glycemia, including enhancement of glucose-dependent insulin secretion, slowed gastric emptying, and reduction of postprandial glucagon and food intake .
Safety and Hazards
Future Directions
Repirinast-d4 is being investigated for its potential in treating conditions like non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and chronic kidney disease (CKD) . Algernon Pharmaceuticals has been granted a patent for Repirinast in NAFLD and NASH, and it’s also planning to initiate a new chronic kidney disease research program .
Relevant Papers Repirinast-d4 is being actively researched, and several papers have been published on its potential applications. Algernon Pharmaceuticals has received a patent for Repirinast in NAFLD and NASH and has also filed corresponding patent applications in Canada, Europe, China, and Japan . The company has also begun manufacturing Repirinast-d4 and launched a new Chronic Kidney Disease Research Program .
properties
IUPAC Name |
(1,1,2,2-tetradeuterio-3-methylbutyl) 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)/i7D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIAEMCQGTTIR-OSEHSPPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C)C)C([2H])([2H])OC(=O)C1=CC(=O)C2=C(O1)C3=C(C(=C(C=C3)C)C)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Repirinast-d4 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.